

The Discovery and Synthesis of NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor

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Compound of Interest

Compound Name: NCATS-SM1441

Cat. No.: B12363791

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This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of **NCATS-SM1441**, a novel and potent pyrazole-based inhibitor of lactate dehydrogenase (LDH). Developed by the National Center for Advancing Translational Sciences (NCATS), this small molecule therapeutic agent targets the metabolic plasticity of cancer cells, representing a promising approach in oncology research. This document is intended for researchers, scientists, and drug development professionals interested in the core scientific data and methodologies behind **NCATS-SM1441**.

Introduction

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase (LDH) is a critical enzyme in this pathway, catalyzing the interconversion of pyruvate and lactate. Inhibition of LDH presents a compelling therapeutic strategy to disrupt cancer cell metabolism and proliferation. **NCATS-SM1441** emerged from a lead optimization campaign focused on a pyrazole-based series of compounds, designed to exhibit potent and selective inhibition of LDH with favorable pharmacokinetic properties.^{[1][2][3]}

Discovery of NCATS-SM1441

The discovery of **NCATS-SM1441** was the result of a comprehensive lead optimization effort centered on a pyrazole-based chemical scaffold.^{[1][2]} The development process utilized structure-based design principles to enhance cellular potency, optimize in vitro drug-target

residence times, and improve in vivo pharmacokinetic profiles.[\[1\]](#) This rigorous optimization campaign led to the identification of NCATS-SM1440 and **NCATS-SM1441** as first-in-class inhibitors demonstrating significant LDH inhibition in vivo.[\[1\]](#)

Logical Workflow for Discovery



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Caption: High-level workflow for the discovery of **NCATS-SM1441**.

Synthesis of NCATS-SM1441

NCATS-SM1441 is a member of a pyrazole-based series of compounds. While the specific, detailed, step-by-step synthesis protocol for **NCATS-SM1441** (compound 52 in the original publication) is typically found in the supplementary information of the primary research article, the general synthetic strategy involves the construction of the core pyrazole scaffold followed by the introduction of various substituents to optimize for potency and pharmacokinetic properties. The synthesis is a multi-step process rooted in established organic chemistry principles for heterocyclic compounds.

Generalized Synthesis Workflow



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Caption: A generalized workflow for the synthesis of pyrazole-based LDH inhibitors like **NCATS-SM1441**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **NCATS-SM1441**, providing a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic properties.

Parameter	Value	Target(s)	Reference(s)
IC50	40 nM	LDH	[4]
IC50	0.04 μ M	LDHA, LDHB	

Table 1: Biochemical Activity of **NCATS-SM1441**.

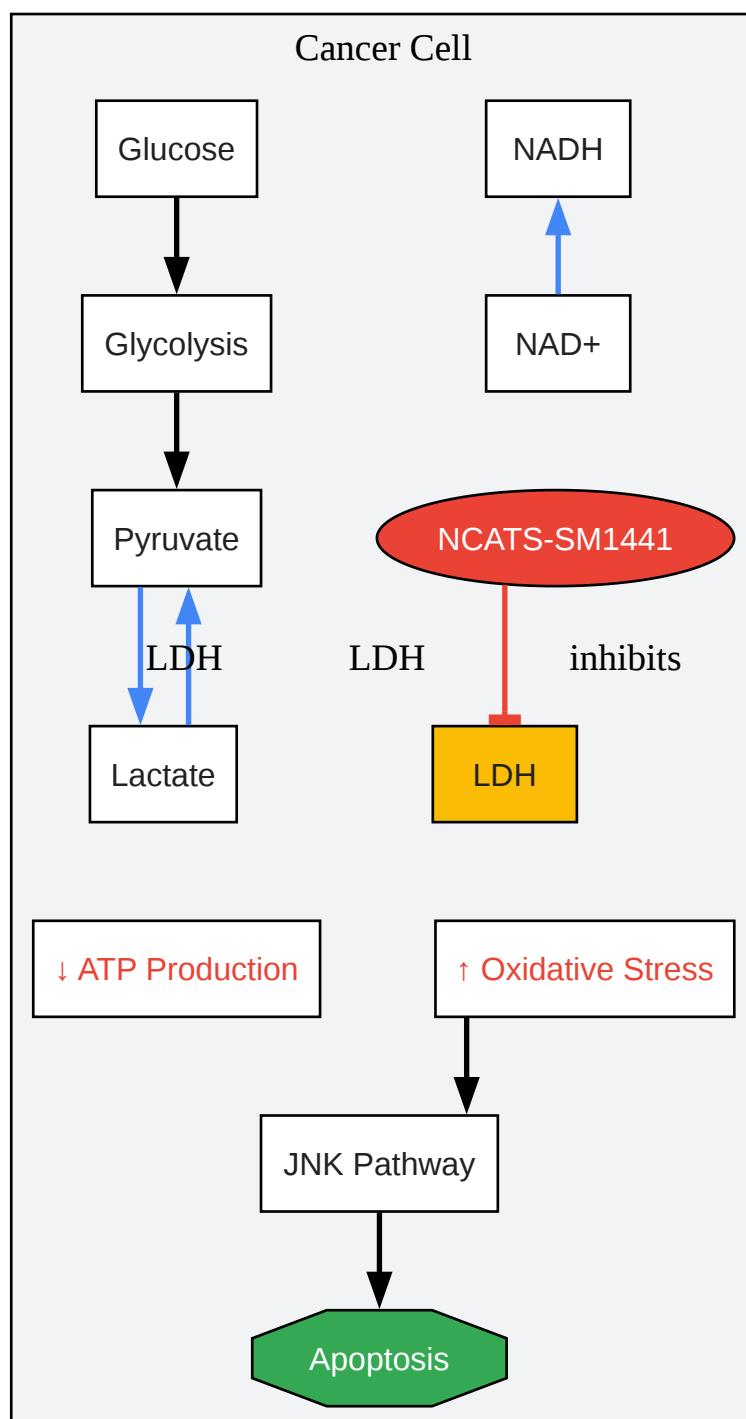
Parameter	Value (CD-1 Mice)	Route of Administration	Reference(s)
Clearance (Cl)	Not Reported	Intravenous (IV)	[1]
Half-life ($T_{1/2}$)	Not Reported	Intravenous (IV)	[1]
Cmax	Not Reported	Intravenous (IV)	[1]
AUClast	Not Reported	Intravenous (IV)	[1]
Vss	Not Reported	Intravenous (IV)	[1]
Bioavailability (F)	Not Reported	Not Applicable	[1]

Table 2: Pharmacokinetic Profile of **NCATS-SM1441** in CD1 Mice. (Note: Specific values were not available in the public domain at the time of this writing).

Mechanism of Action and Signaling Pathway

NCATS-SM1441 exerts its anticancer effects by inhibiting lactate dehydrogenase (LDH), a pivotal enzyme in the glycolytic pathway.[\[2\]](#)[\[3\]](#) By blocking the conversion of pyruvate to lactate, **NCATS-SM1441** disrupts the regeneration of NAD+, which is essential for maintaining a high glycolytic rate in cancer cells.[\[2\]](#) This inhibition leads to a decrease in ATP production, an increase in oxidative stress, and ultimately, the induction of apoptosis.[\[2\]](#)[\[5\]](#) The JNK signaling pathway has been implicated in mediating the cell cycle arrest and apoptosis induced by LDH inhibition.[\[5\]](#)

LDH Inhibition Signaling Pathway

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Caption: Signaling pathway illustrating the mechanism of action of **NCATS-SM1441**.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Glycolysis Stress Test

The glycolysis stress test is a critical assay used to assess the impact of LDH inhibition on the glycolytic flux of cancer cells. This experiment measures the extracellular acidification rate (ECAR), a key indicator of lactate production.

Protocol:

- Cell Seeding: Seed cancer cells (e.g., A673 Ewing's sarcoma cells) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
- Assay Medium: The following day, replace the culture medium with a bicarbonate-free, low-glucose assay medium and incubate the cells in a non-CO₂ incubator for one hour prior to the assay.
- Compound Treatment: Treat the cells with **NCATS-SM1441** or a vehicle control.
- Seahorse XF Analyzer: Place the cell culture microplate into a Seahorse XF Analyzer. The instrument sequentially injects glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to measure basal glycolysis, glycolytic capacity, and non-glycolytic acidification.
- Data Analysis: Analyze the ECAR measurements to determine the effect of **NCATS-SM1441** on the glycolytic function of the cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a drug in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

- Cell Culture and Treatment: Culture the desired cells to a suitable confluence and treat them with **NCATS-SM1441** or a vehicle control for a specified duration.

- Heat Shock: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).
- Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
- Protein Detection: Analyze the amount of soluble LDH in the supernatant using Western blotting or other quantitative protein detection methods.
- Data Analysis: Plot the amount of soluble LDH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of **NCATS-SM1441** indicates target engagement and stabilization.

Conclusion

NCATS-SM1441 is a potent and promising pyrazole-based inhibitor of lactate dehydrogenase that has demonstrated significant preclinical activity. Its discovery through a rigorous, structure-guided optimization process has yielded a valuable tool for studying cancer metabolism and a potential lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and oncology.

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